1,1,5,5-Tetramethoxypent-2-ene
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Overview
Description
1,1,5,5-Tetramethoxypent-2-ene: is an organic compound with the molecular formula C9H18O4 . It is characterized by the presence of four methoxy groups attached to a pentene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethoxypent-2-ene can be synthesized through the reaction of pent-2-ene with methanol in the presence of an acid catalyst. The reaction typically involves the addition of methoxy groups to the pentene backbone under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the careful control of temperature, pressure, and the concentration of reactants to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,5,5-Tetramethoxypent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Substitution reactions may involve or under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones , while reduction can produce alcohols .
Scientific Research Applications
1,1,5,5-Tetramethoxypent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological pathways and mechanisms due to its reactivity.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,5,5-tetramethoxypent-2-ene exerts its effects involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its reactivity, enabling it to participate in various chemical transformations. The pathways involved may include nucleophilic attack on the methoxy groups or electrophilic addition to the double bond.
Comparison with Similar Compounds
- 1,1,5,5-Tetramethoxypentane
- 1,1,5,5-Tetramethoxyhex-2-ene
- 1,1,5,5-Tetramethoxybut-2-ene
Comparison: 1,1,5,5-Tetramethoxypent-2-ene is unique due to its specific arrangement of methoxy groups and the presence of a double bond. This structural feature distinguishes it from similar compounds and influences its reactivity and applications. For example, the presence of the double bond in this compound allows for additional reactions such as electrophilic addition , which may not be possible in fully saturated analogs.
Properties
CAS No. |
1116-86-5 |
---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,1,5,5-tetramethoxypent-2-ene |
InChI |
InChI=1S/C9H18O4/c1-10-8(11-2)6-5-7-9(12-3)13-4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
YWDAOJWNIZFQEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC=CC(OC)OC)OC |
Origin of Product |
United States |
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